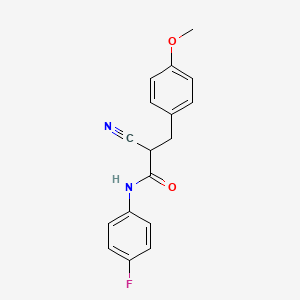

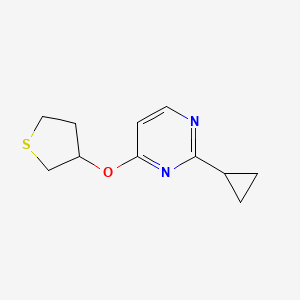

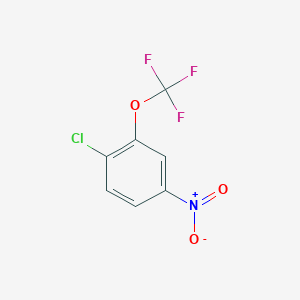

![molecular formula C26H26N4O3S B2587704 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide CAS No. 392320-47-7](/img/structure/B2587704.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide” is a compound that contains several functional groups that might be of interest for researchers. These include a 1,3,4-thiadiazole ring, which is a heterocyclic aromatic group found in some bioactive molecules, an adamantyl group, a tricyclic cage structure often used in medicinal chemistry due to its favorable properties .

Synthesis Analysis

The synthesis of this compound could involve the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines to yield the corresponding N-carbothioamides . Another method could involve the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring and an adamantyl group. The adamantyl group is a tricyclic cage structure often used in medicinal chemistry due to its favorable properties.Chemical Reactions Analysis

The chemical reactions involving this compound could include a Giese-type addition to the alkene, followed by cyclization and rearomatization . Another reaction could involve the reduction of adamantyl acetic acid to alcohol, followed by its reaction with 45% HBr in the presence of an H2SO4 catalyst .Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity in vitro. Researchers have tested its effects against various microorganisms, including Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans . Its potential as an antimicrobial agent warrants further investigation, especially in the context of drug development.

Anti-Influenza Activity

While not explicitly mentioned for this compound, related adamantane derivatives have shown anti-influenza activity. Researchers have synthesized 2-(adamantan-1-yl)benzimidazole derivatives and evaluated their effectiveness against influenza viruses . Given the structural similarities, it’s worth exploring whether our compound exhibits similar antiviral properties.

Cell Cycle Disruption

Compound 5r, a close relative of our target compound, has been associated with cell cycle disruption. Specifically, it caused cell-cycle arrest, decreasing the G0/G1 phase and increasing the G2/M phase . Understanding its impact on cell division could have implications for cancer research and therapy.

Polymerization Reactions

Unsaturated adamantane derivatives, including our compound, offer opportunities for polymerization reactions. Researchers have explored their use as monomers in the synthesis of high-energy fuels, oils, and bioactive compounds. Additionally, they contribute to the development of bulky polymers known as diamondoids . These polymers have potential applications in materials science and nanotechnology.

Quantum-Chemical Calculations

Quantum-chemical calculations can provide insights into the electronic structure and catalytic mechanisms of adamantane derivatives. Researchers have used computational methods to understand the behavior of these compounds, aiding in their design and optimization . Investigating our compound’s electronic properties could guide further research.

Future Directions

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which form the core structure of this compound, have been associated with a wide range of pharmacological activities, including carbonic anhydrase inhibitory activity, antibacterial, antifungal, anticancer, antiviral, trypanosomicidal, and anti-leishmanial activities .

Mode of Action

The adamantane moiety in the compound is known to enhance lipophilicity, which can modulate the bioavailability of the molecule .

Pharmacokinetics

The incorporation of an adamantyl moiety into several molecules generally results in compounds with relatively high lipophilicity, which in turn can modulate the bioavailability of these molecules .

properties

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3S/c31-23(21-8-4-5-9-22(21)30(32)33)29(16-17-6-2-1-3-7-17)25-28-27-24(34-25)26-13-18-10-19(14-26)12-20(11-18)15-26/h1-9,18-20H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEHMDZMGSVRKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N(CC5=CC=CC=C5)C(=O)C6=CC=CC=C6[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

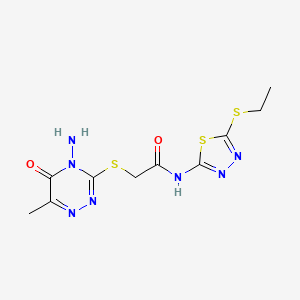

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2587625.png)

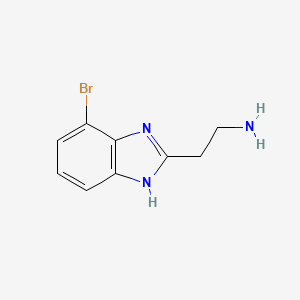

![Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587627.png)

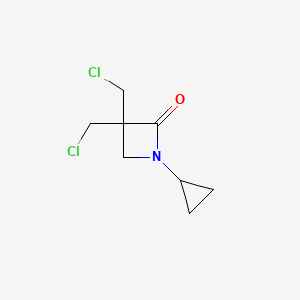

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2587628.png)

![2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione](/img/structure/B2587637.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2587641.png)